molecular formula C13H16N4S B6437057 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile CAS No. 2548977-05-3

2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile

Cat. No. B6437057
CAS RN: 2548977-05-3
M. Wt: 260.36 g/mol
InChI Key: YKIFEBXFXQPAJH-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a common structure in many biological molecules . The molecule also contains a methylsulfanyl group (CH3-S-) and a carbonitrile group (-C≡N), both of which can significantly influence the molecule’s reactivity and properties .

Scientific Research Applications

Analgesic Agent

The compound has been synthesized and evaluated for its potential as an analgesic agent . The compounds ethyl 4- (4-ethenylphenyl)-2- (methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate ( IIh) and ethyl 2- (methylsulfanyl)-4- [4- (propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate ( IIl) exhibited maximum analgesic activity .

Inhibition of COX-2

The compound has shown inhibitory activity against COX-2 . This enzyme is largely found in immune cells like macrophages and leucocytes and is elevated in pathological situations . Inhibition of COX-2 can help in managing inflammatory reactions .

Anti-Inflammatory Agent

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Potential Cancer Treatment

Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.) .

Antimicrobial Properties

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Some of these compounds have shown antimicrobial properties .

Antimalarial Properties

Pyrrole-based compounds have also shown potential as antimalarial agents . The marketed drugs containing a pyrrole ring system are known to have antimalarial properties .

Mechanism of Action

Target of Action

The primary target of 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding pocket of CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is a key factor in its effectiveness as a drug .

Result of Action

The result of the action of 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is the inhibition of cell proliferation . It has shown cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can also induce significant apoptotic effects in these cells .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many pyrimidine derivatives , it could be of interest in fields like medicinal chemistry or drug discovery.

properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-18-13-15-6-11(5-14)12(16-13)17-7-9-3-2-4-10(9)8-17/h6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIFEBXFXQPAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC3CCCC3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile

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